5-Chloro-2-(piperidin-1-yl)aniline
Overview
Description
5-Chloro-2-(piperidin-1-yl)aniline is a chemical compound that has gained significant attention in various fields of research and industry. It is a derivative of piperidines, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of this compound is C11H15ClN2. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines undergo various chemical reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination . In some reactions, a copper catalyst initiates N-radical formation, and afterwards, the 1,5-HAT carbon radical is captured by CO and Cu(II) species to form the proposed intermediate, followed by an intramolecular ligand exchange and reductive elimination/cyclization .Physical and Chemical Properties Analysis
The molecular weight of this compound is 210.7 g/mol. The predicted melting point is 142.91° C, the predicted boiling point is 432.9° C at 760 mmHg, the predicted density is 1.3 g/cm3, and the predicted refractive index is n20D 1.61 .Scientific Research Applications
Synthesis and Molecular Structure Analysis
5-Chloro-2-(piperidin-1-yl)aniline has been utilized in the synthesis of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. These compounds have been studied for their molecular structures using X-ray crystallography, Hirshfeld, and DFT calculations. They exhibit significant intermolecular interactions such as H...H, N...H, and H...C contacts, and their electronic properties and NMR spectra have been predicted and correlated with experimental data (Shawish et al., 2021).
Reactivity Studies
Research on the nucleophilic displacement of chlorine from 2-chloro-5-heteroaryl( or aryl)pyrimidines by piperidine has assessed the electronic effects of the 5-substituent, which included this compound. This study provides insights into the reactivity and synthesis routes of these compounds (Allen, Buckland, & Hutley, 1980).
Anticancer Activity
A series of (E)-N-((2-(piperidin-1-yl)quinolin-3-yl)methylene)aniline derivatives, which could include this compound, have been synthesized and evaluated for their in vitro anticancer activity against various human cells. These derivatives are significant for their potential therapeutic applications (Subhash & Bhaskar, 2021).
Complexation with Heavy Metals
Studies involving the complexation of aniline or pyridine-functionalized N-heterocyclic carbene with heavy metals like Hg(II), Ag(I), and Au(I) have been conducted. These studies, which may involve derivatives of this compound, are crucial for understanding the interaction of these compounds with metal ions, potentially useful in catalysis or material science (Zhuang et al., 2013).
Corrosion Inhibition Studies
Derivatives of piperidine, which could include this compound, have been investigated as corrosion inhibitors on iron surfaces. These studies involve DFT and Monte Carlo dynamics to understand the interaction with iron, relevant in industrial applications to prevent metal corrosion (Belghiti et al., 2018).
Future Directions
Piperidines play a significant role in the pharmaceutical industry, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the potential applications of 5-Chloro-2-(piperidin-1-yl)aniline in the pharmaceutical industry.
Mechanism of Action
Target of Action
5-Chloro-2-(piperidin-1-yl)aniline is a chemical compound that has gained significant attention in various fields of research and industry due to its unique physical and chemical properties . . Piperidine derivatives, which include this compound, are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.
Mode of Action
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The interaction of these compounds with their targets often involves binding to specific receptors or enzymes, leading to a change in their activity.
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical processes . These can include the modulation of signaling pathways, the inhibition or activation of enzymes, and the alteration of cellular processes.
Pharmacokinetics
The compound’s molecular weight of 23871 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Given the wide range of pharmaceutical applications of piperidine derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives, which 5-Chloro-2-(piperidin-1-yl)aniline is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids
Molecular Mechanism
It is known that piperidine derivatives can participate in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives
Properties
IUPAC Name |
5-chloro-2-piperidin-1-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-9-4-5-11(10(13)8-9)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOQYOCNAFPILH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30301274 | |
Record name | 5-chloro-2-(piperidin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30301274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24804822 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
412308-45-3 | |
Record name | 5-chloro-2-(piperidin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30301274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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